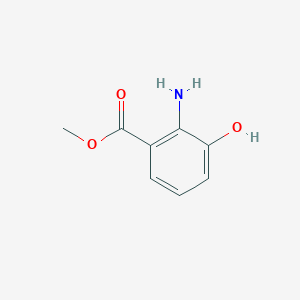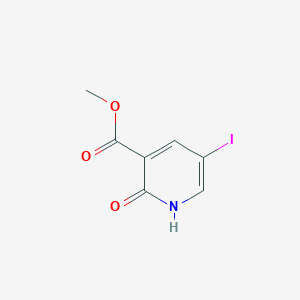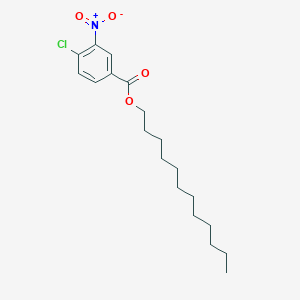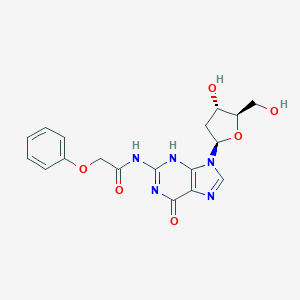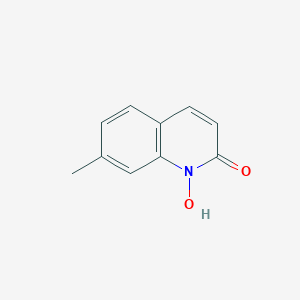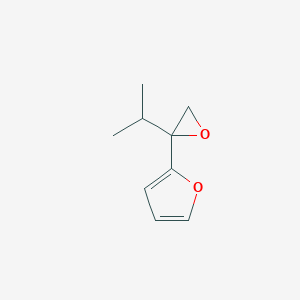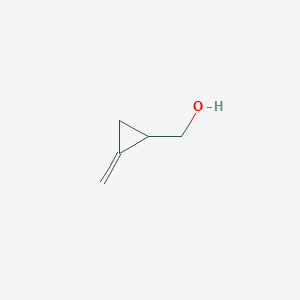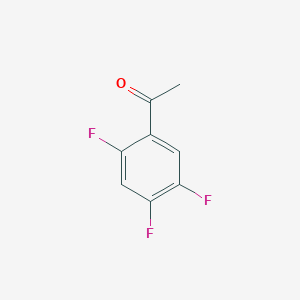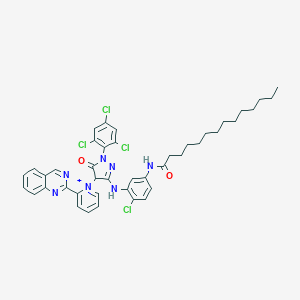
15-Ketopentadeca-5,8,11,13-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Ketopentadeca-5,8,11,13-tetraenoic acid, also known as 15-KETE, is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. It is a derivative of the polyunsaturated fatty acid arachidonic acid, which is an essential fatty acid that cannot be synthesized by the human body and must be obtained from the diet. 15-KETE is synthesized through the action of the enzyme 15-lipoxygenase (15-LOX) on arachidonic acid.
Mecanismo De Acción
The exact mechanism of action of 15-Ketopentadeca-5,8,11,13-tetraenoic acid is not fully understood, but it is believed to exert its effects through the activation of various signaling pathways. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of lipid metabolism and inflammation. It has also been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
15-Ketopentadeca-5,8,11,13-tetraenoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation and immune responses. Additionally, 15-Ketopentadeca-5,8,11,13-tetraenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 15-Ketopentadeca-5,8,11,13-tetraenoic acid in lab experiments include its ability to modulate various physiological and pathological processes and its potential therapeutic applications. However, there are also limitations to its use, including its instability and the difficulty of synthesizing it in large quantities.
Direcciones Futuras
There are several future directions for research on 15-Ketopentadeca-5,8,11,13-tetraenoic acid. One area of interest is its potential role in the treatment of cancer. It has been shown to inhibit the growth and proliferation of tumor cells, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential role in the regulation of blood pressure and vascular tone. It has been shown to have vasodilatory effects, and further research is needed to determine its potential as a treatment for hypertension. Additionally, further research is needed to determine the exact mechanism of action of 15-Ketopentadeca-5,8,11,13-tetraenoic acid and its potential as a therapeutic target for various diseases and conditions.
Métodos De Síntesis
The synthesis of 15-Ketopentadeca-5,8,11,13-tetraenoic acid involves the action of the enzyme 15-LOX on arachidonic acid. This enzyme catalyzes the oxygenation of arachidonic acid at the C15 position, resulting in the formation of 15-hydroperoxyeicosatetraenoic acid (15-HPETE). 15-HPETE is then converted to 15-Ketopentadeca-5,8,11,13-tetraenoic acid through a series of enzymatic and non-enzymatic reactions.
Aplicaciones Científicas De Investigación
15-Ketopentadeca-5,8,11,13-tetraenoic acid has been the subject of extensive scientific research due to its potential role in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been implicated in the regulation of blood pressure, platelet aggregation, and vascular tone.
Propiedades
Número CAS |
112901-37-8 |
|---|---|
Nombre del producto |
15-Ketopentadeca-5,8,11,13-tetraenoic acid |
Fórmula molecular |
C42H44Cl4N7O2+ |
Peso molecular |
820.6 g/mol |
Nombre IUPAC |
N-[4-chloro-3-[[5-oxo-4-(2-quinazolin-2-ylpyridin-1-ium-1-yl)-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]tetradecanamide |
InChI |
InChI=1S/C42H43Cl4N7O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-37(54)48-30-21-22-31(44)35(26-30)50-41-39(42(55)53(51-41)38-32(45)24-29(43)25-33(38)46)52-23-16-15-19-36(52)40-47-27-28-17-13-14-18-34(28)49-40/h13-19,21-27,39H,2-12,20H2,1H3,(H-,48,50,51,54)/p+1 |
Clave InChI |
AFZCPPQEJUFDFV-UHFFFAOYSA-O |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2[N+]3=CC=CC=C3C4=NC5=CC=CC=C5C=N4)C6=C(C=C(C=C6Cl)Cl)Cl |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N=C2C(C(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)[N+]4=CC=CC=C4C5=NC6=CC=CC=C6C=N5 |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2[N+]3=CC=CC=C3C4=NC5=CC=CC=C5C=N4)C6=C(C=C(C=C6Cl)Cl)Cl |
Sinónimos |
15-ketopentadeca-5,8,11,13-tetraenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




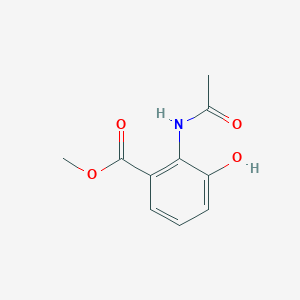
![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
